molecular formula C19H11F4N5O3 B11485457 5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11485457
M. Wt: 433.3 g/mol
InChI Key: QVBISKAPTMGDMP-UHFFFAOYSA-N
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Description

5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique combination of functional groups, including a pyrazole ring, a nitro group, a fluorobenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of an appropriate precursor, such as a hydrazide, in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: Formation of 5-[1-(3-fluorobenzyl)-3-amino-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Biological Studies: The compound can be used to study the effects of fluorinated and nitro-substituted heterocycles on biological systems.

    Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the fluorobenzyl and trifluoromethyl groups could influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(3-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • 5-[1-(3-bromobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Uniqueness

The presence of the fluorobenzyl group in 5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole distinguishes it from its chlorinated and brominated analogs. Fluorine atoms can significantly alter the electronic properties of the compound, potentially enhancing its biological activity and stability.

Properties

Molecular Formula

C19H11F4N5O3

Molecular Weight

433.3 g/mol

IUPAC Name

5-[2-[(3-fluorophenyl)methyl]-5-nitropyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H11F4N5O3/c20-14-3-1-2-11(8-14)10-27-15(9-16(25-27)28(29)30)18-24-17(26-31-18)12-4-6-13(7-5-12)19(21,22)23/h1-9H,10H2

InChI Key

QVBISKAPTMGDMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC(=N2)[N+](=O)[O-])C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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